2-(2,5-Dimethylthiazol-4-yl)acetic acid

Descripción general

Descripción

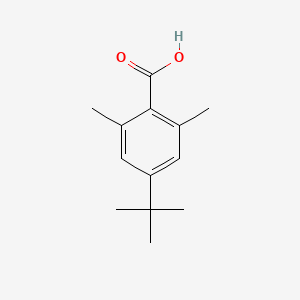

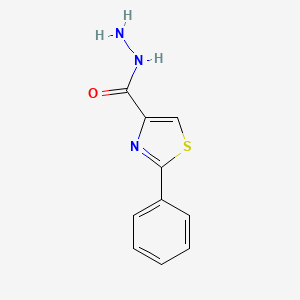

2-(2,5-Dimethylthiazol-4-yl)acetic acid is a member of thiazoles . It is a compound that has a molecular formula of C7H9NO2S .

Synthesis Analysis

The synthesis of 2-(2,5-Dimethylthiazol-4-yl)acetic acid involves the addition of 1-hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to the compound .Molecular Structure Analysis

The molecular structure of 2-(2,5-Dimethylthiazol-4-yl)acetic acid is characterized by a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom . The compound also contains an acetic acid moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,5-Dimethylthiazol-4-yl)acetic acid include a molecular weight of 171.22 g/mol . The compound has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 171.03539970 g/mol .Aplicaciones Científicas De Investigación

Specific Scientific Field

Application Summary

“2-(2,5-Dimethylthiazol-4-yl)acetic acid” is used in the MTT Assay for Cellular Viability and Activity . This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color .

Methods of Application

In the course of examining the effects on cells of polyamines, their metabolites, and polyamine analogs, it is often necessary to make some measure of cellular activity as an indicator of cell damage or cytotoxicity. One of the simplest assays utilizes MTT, a water-soluble yellow dye that is readily taken up by viable cells and reduced by the action of mitochondrial dehydrogenases . The reduction product is a water-insoluble blue formazan, that must then be dissolved for calorimetric measurement .

Results or Outcomes

Formazan production is directly proportional to cell number over the range ∼200-50,000 cells/well , and can be used to detect the presence of very small numbers of living cells. Metabolically inactive cells, such as erythrocytes, do not produce significant amounts of formazan. Conversely, the amount of formazan produced per cell in a given time is dependent on the metabolic activity of that cell; activated lymphocytes generate up to ten times as much formazan as resting cells .

Synthesis of Thiazole Derivatives

Specific Scientific Field

Application Summary

“2-(2,5-Dimethylthiazol-4-yl)acetic acid” can be used in the synthesis of thiazole derivatives . Thiazole derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Methods of Application

The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .

Results or Outcomes

The synthesis of thiazole derivatives resulted in good yields . These derivatives have potential applications in medicinal chemistry .

Safety And Hazards

The safety information for 2-(2,5-Dimethylthiazol-4-yl)acetic acid indicates that it has a GHS07 signal word of "Warning" . The hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P302+P352, P304+P340, and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to remove person to fresh air and keep comfortable for breathing if inhaled, and to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do after eye contact .

Propiedades

IUPAC Name |

2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-6(3-7(9)10)8-5(2)11-4/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPWICPYXBDRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295878 | |

| Record name | 2,5-Dimethyl-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylthiazol-4-yl)acetic acid | |

CAS RN |

306937-38-2 | |

| Record name | 2,5-Dimethyl-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-thiazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethyl-1,3-thiazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)

![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)

![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)